Ethyl (2-pentyl-1,3-dioxolan-2-yl)acetate
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Overview
Description
Ethyl (2-pentyl-1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C12H22O4 It belongs to the class of dioxolanes, which are cyclic acetals derived from aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-pentyl-1,3-dioxolan-2-yl)acetate can be synthesized through the acetalization of ethyl acetate with 2-pentyl-1,3-dioxolane. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene. The reaction mixture is refluxed, and water is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. Continuous processes with efficient separation and purification techniques, such as distillation and crystallization, are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-pentyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-pentyl-1,3-dioxolan-2-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2-pentyl-1,3-dioxolan-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release active intermediates that interact with specific pathways, leading to its observed effects. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure but with a methyl group instead of a pentyl group.
1,3-Dioxolane: A simpler structure with no ester group.
1,3-Dioxane: A six-membered ring analog of dioxolane.
Uniqueness
Ethyl (2-pentyl-1,3-dioxolan-2-yl)acetate is unique due to its specific structural features, such as the pentyl group and the ester functionality.
Properties
CAS No. |
61857-33-8 |
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Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 2-(2-pentyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C12H22O4/c1-3-5-6-7-12(15-8-9-16-12)10-11(13)14-4-2/h3-10H2,1-2H3 |
InChI Key |
XAVVRKYFZDBLCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCCO1)CC(=O)OCC |
Origin of Product |
United States |
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